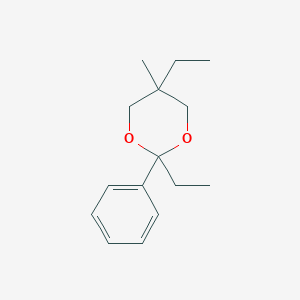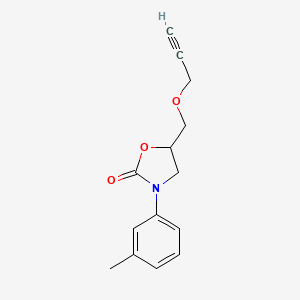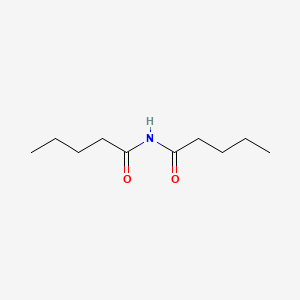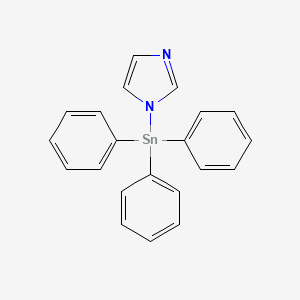![molecular formula C10H25NO5Si B14690468 Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis- CAS No. 24801-87-4](/img/structure/B14690468.png)
Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its ability to form strong bonds with different substrates. This compound is particularly valued in the field of materials science and surface chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- typically involves the reaction of 3-aminopropyltrimethoxysilane with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction temperature to facilitate the formation of the compound .
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions with other silane compounds to form cross-linked networks.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- include water, alcohols, and other silane compounds. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- include silanol derivatives, cross-linked siloxane networks, and substituted silane compounds .
Applications De Recherche Scientifique
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- has a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or hydrophilicity.
Nanotechnology: The compound is employed in the synthesis of nanoparticles and nanocomposites, providing stability and functionalization.
Biomedical Applications: It is used in the development of drug delivery systems and biomedical coatings due to its biocompatibility and ability to form stable bonds with biological molecules.
Polymer Chemistry: The compound is used as a cross-linking agent in the synthesis of polymers, improving their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- involves the formation of strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and enhance the properties of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-aminopropyltriethoxysilane
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(trimethoxysilylpropyl)amine
Uniqueness
Ethanol, 2,2’-[[3-(trimethoxysilyl)propyl]imino]bis- is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its ability to form strong covalent bonds with different substrates makes it particularly valuable in surface modification and materials science .
Propriétés
Numéro CAS |
24801-87-4 |
|---|---|
Formule moléculaire |
C10H25NO5Si |
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C10H25NO5Si/c1-14-17(15-2,16-3)10-4-5-11(6-8-12)7-9-13/h12-13H,4-10H2,1-3H3 |
Clé InChI |
BXMHUNXMMYPXEJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(CCO)CCO)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
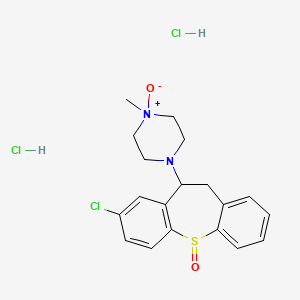
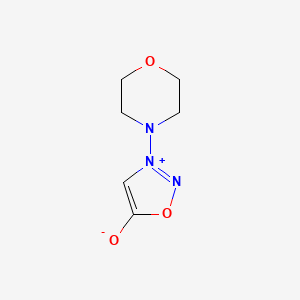
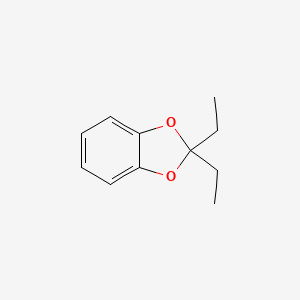
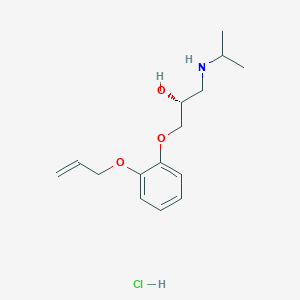
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
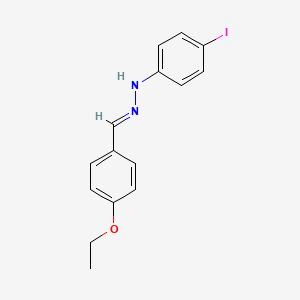
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
